4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-7-9(11-4-10-7)8(3-1)14-5-12-13-6-14/h1-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTPAILXVRFGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C=NN=C3)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663465 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98711-53-6 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 4h 1,2,4 Triazol 4 Yl 1h Benzo D Imidazole
Classical and Modern Synthetic Routes to the Core Structure
The construction of the 4-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazole scaffold involves the formation of both the benzimidazole (B57391) and the 1,2,4-triazole (B32235) rings, followed by their regioselective linkage. While a direct, one-pot synthesis for this specific compound is not extensively documented, its synthesis can be envisaged through multi-step strategies that combine well-established condensation and cyclization reactions.
Condensation Reactions and Cyclization Pathways
The formation of the benzimidazole ring typically proceeds via the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. Similarly, the 1,2,4-triazole ring can be constructed through the cyclization of hydrazides with various reagents.
A plausible synthetic approach would involve the initial synthesis of a substituted o-phenylenediamine that already bears a precursor to the 1,2,4-triazole ring. For instance, a substituted o-phenylenediamine could be reacted with a suitable aldehyde to form the benzimidazole ring.
Alternatively, a pre-formed benzimidazole with a reactive group at the 4-position could be elaborated to construct the triazole ring. For example, a 4-aminobenzimidazole could serve as a key intermediate. This intermediate could then be converted into a hydrazide, which upon treatment with a suitable one-carbon source, would cyclize to form the desired 4H-1,2,4-triazole ring.
The cyclization to form the 1,2,4-triazole ring can be achieved through various established methods. One common method involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300), which is then cyclized in the presence of a base. Another approach is the reaction of a hydrazide with formamide (B127407) or other one-carbon synthons.
Table 1: Key Intermediates and Reactions in the Proposed Synthesis
| Intermediate/Reaction Step | Starting Material(s) | Reagents and Conditions | Product |
| Benzimidazole Formation | o-Phenylenediamine derivative | Aldehyde, Oxidizing agent (e.g., Na2S2O5) | Substituted benzimidazole |
| Hydrazide Formation | Benzimidazole with ester group | Hydrazine (B178648) hydrate (B1144303) | Benzimidazole-hydrazide |
| Thiosemicarbazide Formation | Benzimidazole-hydrazide | Phenyl isothiocyanate | Benzimidazole-thiosemicarbazide |
| Triazole Cyclization | Benzimidazole-thiosemicarbazide | Base (e.g., NaOH), Heat | This compound derivative |
Multi-step Synthetic Strategies for Regioselective Formation
Achieving the specific regiochemistry of this compound, where the triazole is attached at the 4-position of the benzimidazole, requires careful strategic planning. A likely multi-step approach would commence with a commercially available and appropriately substituted starting material to ensure the correct placement of the triazole ring.
One such strategy could begin with 4-nitro-1,2-phenylenediamine. The synthesis would proceed as follows:
Protection of one amino group in 4-nitro-1,2-phenylenediamine to prevent side reactions.
Cyclization of the protected diamine with a suitable one-carbon source (e.g., formic acid or an aldehyde followed by oxidation) to form the 4-nitrobenzimidazole intermediate.
Reduction of the nitro group to an amino group, yielding 4-aminobenzimidazole.
Conversion of the amino group to a hydrazine derivative .
Cyclization of the hydrazine derivative with a suitable reagent to form the 1,2,4-triazole ring.
The regioselectivity of the final cyclization step to form the 4H-1,2,4-triazole is crucial. The choice of cyclizing agent and reaction conditions can influence which nitrogen atom of the hydrazine intermediate attacks the one-carbon source, thereby determining the final triazole isomer.
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. These approaches are highly relevant to the synthesis of this compound.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of both benzimidazole and 1,2,4-triazole rings can be accelerated under microwave conditions.
For the synthesis of the benzimidazole core, the condensation of o-phenylenediamine with aldehydes can be efficiently carried out in a microwave reactor, sometimes without the need for a catalyst or in the presence of a mild one. Similarly, the cyclization of hydrazides to form 1,2,4-triazoles can be achieved in minutes under microwave irradiation, as opposed to several hours with conventional heating. A new series of 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives containing a 1,2,4-triazole ring were synthesized using a microwave technique, resulting in pure products within a few minutes. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Benzimidazole-Triazole Derivative
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Several hours | A few minutes | nih.gov |
| Yield | Moderate to good | Good to excellent | nih.gov |
| Energy Consumption | High | Low | |
| Solvent Usage | Often requires high-boiling point solvents | Can often be performed with greener solvents or solvent-free |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. This method can be applied to various steps in the synthesis of the target molecule. Sonication has been shown to promote the condensation reactions for benzimidazole formation and the cyclization reactions for triazole synthesis. The use of ultrasound can lead to improved yields and shorter reaction times, often at lower temperatures than conventional methods. For instance, a facile preparation of a series of 1,2,4-triazole derivatives under ultrasound irradiation has been reported, proceeding via a one-pot reaction. researchgate.net
Catalytic Methods and Environmentally Benign Solvents
The use of efficient and recyclable catalysts, along with environmentally benign solvents, is a cornerstone of green chemistry. For the synthesis of the benzimidazole moiety, various catalysts such as ammonium (B1175870) chloride can be used in greener solvents like ethanol (B145695). niscpr.res.in The direct condensation of o-aryldiamines with aldehydes can be challenging, but the use of transition metal catalysts can improve the outcomes. niscpr.res.in
In the context of triazole synthesis, ceric ammonium nitrate (B79036) has been used as a catalyst for the oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol (PEG), a recyclable reaction medium. frontiersin.org The use of water as a solvent is also highly desirable. The development of water-compatible catalytic systems for the formation of triazoles represents a significant advancement in green synthesis.
Derivatization and Analog Synthesis Strategies
The synthesis of derivatives and analogs of the core this compound structure is a key strategy for the exploration of new chemical entities. By systematically modifying the benzimidazole and 1,2,4-triazole moieties, researchers can investigate structure-activity relationships (SARs). These modifications typically involve introducing various functional groups at different positions on the heterocyclic rings to create hybrid molecules with diverse physicochemical properties. researchgate.net
Functionalization of the Benzimidazole Moiety
The benzimidazole ring system offers several positions for functionalization, allowing for the synthesis of a wide array of derivatives. Structural modifications have been extensively investigated at the C-2, N-1, and C-5/C-6 positions to develop novel compounds.
Another key position for derivatization is the N-1 atom of the benzimidazole ring. While this position often remains unsubstituted with a hydrogen atom, which can participate in tautomerism, it can also be a target for introducing various substituents to modulate the compound's properties. nih.gov
Table 1: Examples of Functionalization on the Benzimidazole Moiety
| Position of Substitution | Substituent Group | Reference Compound Type | Source |
|---|---|---|---|
| C-5 | Chloro (Cl) | 5-chloro-1H-benzimidazol-2-yl derivatives | mdpi.com |
| C-5 | Fluoro (F) | 5-fluoro-1H-benzimidazol-2-yl derivatives | mdpi.com |
| C-5 | Cyano (CN) | 2-phenyl-1H-benz[d]imidazole-5-carbonitrile | acs.orgnih.gov |
| C-2 | Phenyl | 2-phenyl-1H-benzimidazole | nih.gov |
Functionalization of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring provides multiple sites for chemical modification, primarily at the nitrogen atoms (N-1, N-2, N-4) and the carbon atoms (C-3, C-5). nih.gov The nitrogen atoms in the triazole ring can act as hydrogen-bond acceptors, enabling interaction with various biological receptors. nih.gov
The N-4 position is a common site for introducing substituents. Research has shown that both alkyl groups, such as methyl and ethyl, and aromatic groups, like a phenyl ring, can be attached at this position. acs.orgnih.govmdpi.com While some studies suggest that substituting the N-4 position with small alkyl groups like methyl or ethyl does not cause significant differences in biological activity, replacing them with an aromatic phenyl ring allows for further derivatization and exploration of SAR. nih.govmdpi.com
The carbon atoms of the triazole ring, C-3 and C-5, are also key targets for functionalization. A prevalent strategy involves introducing a thiol (or mercapto, -SH) group, typically at the C-3 or C-5 position, which transforms the triazole into a versatile intermediate. acs.orgrdd.edu.iq This thiol group can then be used as a handle for further reactions, such as S-alkylation, to attach various side chains. tandfonline.com For example, this thiol can be reacted with substituted 2-bromoacetophenones to yield a diverse library of final compounds. acs.orgmdpi.com
Table 2: Examples of Functionalization on the 1,2,4-Triazole Moiety
| Position of Substitution | Substituent Group | Resulting Structure/Intermediate | Source |
|---|---|---|---|
| N-4 | Methyl/Ethyl | 4-alkyl-4H-1,2,4-triazole derivatives | mdpi.com |
| N-4 | Phenyl | 4-phenyl-4H-1,2,4-triazole derivatives | acs.orgnih.gov |
| C-3 | Thiol (-SH) | 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol | acs.orgmdpi.com |
| C-5 | Alkythio (-SR) | 3-(1H-benzimidazol-2-yl)-5-alkythio-4H-1,2,4-triazole | tandfonline.com |
| C-3/C-5 | Thio-ethanone | 2-((5-(...)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(...)ethan-1-one | mdpi.comnih.gov |
Synthesis of Substituted Benzimidazole-1,2,4-Triazole Hybrids
The construction of benzimidazole-1,2,4-triazole hybrids typically involves multi-step synthetic pathways that assemble the two heterocyclic cores. tandfonline.com A common and effective strategy involves the initial synthesis of a benzimidazole-containing precursor, which is then elaborated to form the triazole ring and subsequently derivatized. acs.orgresearchgate.net
A representative synthetic route can be outlined in several key stages: acs.orgnih.govnih.gov
Benzimidazole Formation : The synthesis often begins with the construction of the benzimidazole core. This is frequently achieved through the condensation reaction of a substituted o-phenylenediamine with a suitable aldehyde, such as methyl 4-formylbenzoate, often in the presence of a condensing agent like sodium metabisulfite. acs.orgnih.govnih.gov
Hydrazide Synthesis : The resulting benzimidazole derivative, typically an ester, is then converted into a more reactive benzohydrazide (B10538) intermediate by treatment with hydrazine hydrate in a solvent like ethanol under reflux. acs.orgresearchgate.net
Thiosemicarbazide Formation : The benzohydrazide is reacted with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) in ethanol. This reaction yields an N,N'-disubstituted thiosemicarbazide derivative. acs.orgresearchgate.net
Triazole Ring Cyclization : The crucial 1,2,4-triazole ring is formed by the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. Refluxing the compound with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), induces ring closure and dehydration to afford the 5-mercapto-1,2,4-triazole derivative. acs.orgmdpi.comzhaojgroup.com
Final Derivatization (S-alkylation) : The final step involves the functionalization of the thiol group on the triazole ring. This is commonly achieved through a substitution reaction with various electrophiles, such as substituted 2-bromoacetophenones, in the presence of a base like potassium carbonate in a solvent mixture. mdpi.comtandfonline.com This step allows for the introduction of a wide variety of substituents, leading to a library of target hybrid molecules. mdpi.com
Table 3: Examples of Synthesized Benzimidazole-1,2,4-Triazole Hybrids
| Benzimidazole Substituent (R1) | Triazole N-4 Substituent (R2) | Thio-linked Substituent (R3) | General Structure Reference | Source |
|---|---|---|---|---|
| H, F, Cl | Methyl, Ethyl | Substituted Phenyl | 2-((5-(4-(5-R1-1H-benzimidazol-2-yl)phenyl)-4-R2-4H-1,2,4-triazol-3-yl)thio)-1-(R3)ethan-1-one | mdpi.com |
| 5-CN | Phenyl | Substituted Phenyl | 2-(4-(5-((2-(R3)-2-oxoethyl)thio)-4-R2-4H-1,2,4-triazol-3-yl)phenyl)-1H-benz[d]imidazole-5(6)-carbonitrile | acs.orgnih.gov |
| H | Acylamino | Alkyl | N-(3-(1H-benzimidazol-2-yl)-5-(R3)-4H-1,2,4-triazol-4-yl)amides | tandfonline.com |
Mechanistic Investigations of Synthetic Reactions
While detailed kinetic or computational studies on the reaction mechanisms for the synthesis of this compound and its analogs are not extensively reported in the literature, the mechanisms of the key transformations can be understood from well-established principles of organic chemistry.
The formation of the benzimidazole ring via the Phillips-Ladenburg reaction, involving the condensation of o-phenylenediamine with a carboxylic acid derivative or aldehyde, proceeds through a nucleophilic addition-elimination pathway. The reaction is typically acid-catalyzed, where one of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration and cyclization yield the stable aromatic benzimidazole ring.
The synthesis of the 1,2,4-triazole ring from a thiosemicarbazide precursor in the presence of a base is a critical step. zhaojgroup.com The mechanism is believed to involve an intramolecular nucleophilic cyclization. The base (e.g., NaOH) deprotonates one of the nitrogen atoms, enhancing its nucleophilicity. This nitrogen then attacks the carbonyl carbon of the acyl group, forming a five-membered ring intermediate. The subsequent elimination of a water molecule results in the formation of the aromatic 1,2,4-triazole ring.
The final derivatization step, often an S-alkylation of the 5-mercapto-1,2,4-triazole intermediate, follows a classic nucleophilic substitution mechanism. rdd.edu.iq The base deprotonates the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic carbon atom of an alkyl halide (e.g., 2-bromoacetophenone), displacing the halide leaving group in what is typically an Sₙ2 reaction to form the final carbon-sulfur bond.
Detailed Structural and Spectroscopic Data for this compound Remains Elusive
Following an extensive search of scientific literature and chemical databases, specific experimental data required for a detailed analysis of this compound is not available. Detailed research findings on the advanced structural elucidation and spectroscopic characterization of this particular compound, as requested, could not be located.
The required information includes:
Single-crystal X-ray diffraction data for the absolute determination of its structure, analysis of intermolecular interactions (such as hydrogen bonding and π-π stacking), and its conformational analysis in the solid state.
High-resolution nuclear magnetic resonance (NMR) spectroscopy data , including detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) analyses for connectivity and stereochemistry.
Solid-state NMR studies pertaining to any amorphous forms or polymorphs of the compound.
While general information exists for the constituent benzimidazole and 1,2,4-triazole rings and their various derivatives, published crystallographic and comprehensive NMR studies specifically for the this compound linkage isomer were not found. Consequently, the generation of a scientifically accurate article adhering to the specified detailed outline is not possible at this time.
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of a compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. For 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole, with a chemical formula of C₉H₇N₅, the theoretical exact mass of the neutral molecule is 185.0701 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺.
The expected exact mass for the protonated species [C₉H₈N₅]⁺ would be calculated and then compared to the experimentally measured value. A high degree of correlation between the theoretical and observed mass, typically within a few parts per million (ppm), would serve to confirm the elemental formula. Studies on various benzimidazole-1,2,4-triazole hybrid compounds have consistently utilized HRMS to validate their proposed structures. nih.govacs.orgresearchgate.netnih.gov
Table 1: Theoretical Mass Data for this compound
| Species | Chemical Formula | Theoretical Exact Mass (m/z) |
| Neutral Molecule [M] | C₉H₇N₅ | 185.0701 |
| Protonated Molecule [M+H]⁺ | [C₉H₈N₅]⁺ | 186.0779 |
Note: This table represents theoretical values. Experimental verification is required.
Tandem mass spectrometry (MS/MS) provides invaluable information about the compound's structure by inducing fragmentation of a selected precursor ion (typically the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pathways are characteristic of the molecule's structure and the stability of its constituent parts.
For this compound, the fragmentation is expected to occur at the linkage between the two heterocyclic rings and within the rings themselves. Common fragmentation patterns observed for 1,2,4-triazole (B32235) and benzimidazole (B57391) derivatives include the loss of small neutral molecules. researchgate.netresearchgate.net
Key expected fragmentation pathways would likely involve:
Cleavage of the Triazole Ring: The 1,2,4-triazole ring is known to undergo ring-opening and fragmentation, often involving the loss of N₂ or HCN molecules.
Cleavage of the Benzimidazole Ring: The benzimidazole system can also fragment, for instance, through the loss of HCN from the imidazole (B134444) portion.
Scission of the Inter-ring Bond: Cleavage of the bond connecting the triazole and benzimidazole rings would result in fragment ions corresponding to each individual heterocyclic system.
Table 2: Plausible Mass Spectrometry Fragments of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 186.0779 | [C₇H₆N₂]⁺ (Benzimidazole cation) | C₂H₂N₃ (Triazole radical) |
| 186.0779 | [C₂H₃N₃]⁺ (Triazole cation) | C₇H₅N₂ (Benzimidazole radical) |
| 186.0779 | [C₉H₇N₃]⁺ | N₂ |
| 118.0558 (from Benzimidazole) | [C₆H₅]⁺ | HCN |
Note: This table outlines potential fragmentation pathways. The actual observed fragments and their relative abundances would need to be determined experimentally.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" spectrum.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its structural components. Based on studies of related benzimidazole and triazole derivatives, the following key vibrational modes can be anticipated nih.govrdd.edu.iqijrpc.comnih.govnih.gov:
N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the benzimidazole ring. In solid-state spectra, this band's broadness is often due to intermolecular hydrogen bonding.
Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the benzene (B151609) and triazole rings.
C=N and C=C Stretching: The region between 1400 cm⁻¹ and 1650 cm⁻¹ will contain a series of bands due to the C=N and C=C stretching vibrations within the fused aromatic system.
Ring Vibrations: The characteristic breathing and deformation modes of the triazole and benzimidazole rings will appear in the fingerprint region (below 1400 cm⁻¹).
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring are expected in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern.
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations, particularly the C=C stretching modes, are expected to give strong signals in the Raman spectrum. While specific Raman data for the title compound is scarce, studies on benzimidazole derivatives have identified characteristic peaks that can be used for identification. nih.govresearchgate.netresearchgate.net
Table 3: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretching (Benzimidazole) | 3100 - 3400 |
| Aromatic C-H Stretching | 3000 - 3100 |
| C=N Stretching (Triazole/Imidazole) | 1580 - 1650 |
| C=C Aromatic Ring Stretching | 1400 - 1600 |
| N-N Stretching (Triazole) | 1200 - 1300 |
| C-N Stretching | 1100 - 1250 |
| Aromatic C-H Bending | 700 - 900 |
Note: The exact positions of these bands can be influenced by the solid-state packing and intermolecular interactions.
Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of a molecule. These techniques provide insights into the π-conjugated system and the nature of electronic transitions.
The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region, characteristic of π → π* and n → π* transitions within the aromatic heterocyclic system. Studies on similar 4-substituted-4H-1,2,4-triazole and benzimidazole derivatives show strong absorptions typically below 350 nm. mdpi.comresearchgate.net The conjugation between the benzimidazole and triazole rings is likely to influence the position and intensity of these absorption maxima.
Photoluminescence spectroscopy can reveal the emissive properties of the compound upon excitation. Many 4H-1,2,4-triazole derivatives are known to be highly luminescent. mdpi.com The emission spectrum would provide information about the energy of the first excited state and the efficiency of the radiative decay process (quantum yield). The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also be determined, providing insights into the structural relaxation in the excited state.
Table 4: Anticipated Electronic Spectroscopy Properties for this compound
| Spectroscopic Parameter | Expected Observation |
| UV-Vis Absorption (λmax) | Bands in the range of 250-350 nm, corresponding to π → π* and n → π* transitions. |
| Photoluminescence Emission (λem) | Potential emission in the UV or visible region, depending on the extent of conjugation and structural rigidity. |
| Stokes Shift | A positive value, indicating energy loss between absorption and emission. |
Note: These properties are highly dependent on the solvent and the compound's environment.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant quantum chemical method used to study the properties of multi-electron systems. It is instrumental in analyzing the electronic structure, predicting spectroscopic data, and modeling the reactivity of molecules like 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole.
Electronic Structure Analysis (Frontier Molecular Orbitals, Electrostatic Potential Surface)
The electronic properties of benzimidazole-triazole hybrids are largely dictated by their Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For related benzimidazole (B57391) derivatives, the HOMO is often located over the benzimidazole ring, indicating that an electronic transition would involve the transfer of electron density from this ring system. researchgate.net
DFT calculations for similar 1,2,4-triazole (B32235) derivatives reveal that the HOMO-LUMO energy gap is a key factor in their electronic and optical properties. nih.gov A smaller energy gap generally corresponds to higher chemical reactivity and greater ease of intramolecular charge transfer (ICT). nih.gov
The Molecular Electrostatic Potential (MEP) surface is another vital tool for understanding reactivity. It maps the electron density to identify electrophilic and nucleophilic sites. nih.gov In benzimidazole and triazole systems, negative potential regions (typically colored red or yellow) are concentrated around the electronegative nitrogen atoms, indicating these are the most likely sites for electrophilic attack. nih.gov Conversely, positive potential regions (colored blue) are usually found around hydrogen atoms, particularly the N-H proton of the imidazole (B134444) ring, suggesting these are sites for nucleophilic attack. nih.gov
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Structurally Related Heterocycles
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1,2,4-Triazole Derivatives nih.gov | -6.5 to -7.5 | -1.5 to -2.5 | 4.5 to 5.5 |
| Benzimidazole Derivatives researchgate.net | -5.8 to -6.2 | -1.0 to -1.4 | 4.6 to 5.0 |
Note: The values presented are typical ranges derived from computational studies on related compound classes and may vary based on the specific substituents and computational methods used.
Prediction of Spectroscopic Parameters and Molecular Properties
DFT calculations are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental data for structural confirmation. For 4-amino-4H-1,2,4-triazole, a related core structure, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine optimized geometrical parameters (bond lengths and angles) and vibrational frequencies (FT-IR). researchgate.net The calculated values typically show good agreement with experimental X-ray diffraction and spectroscopic data. researchgate.net
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated for such molecules. For various 1,2,4-triazole derivatives, characteristic signals have been identified through both experimental and theoretical means. urfu.runih.gov For instance, the protons of the triazole and benzimidazole rings, as well as the carbon atoms within these heterocyclic systems, have predictable chemical shift ranges that can be modeled computationally.
Reactivity Prediction and Reaction Pathway Modeling
The electronic structure analysis from DFT provides the foundation for predicting a molecule's reactivity. Global reactivity descriptors such as hardness (η), electronegativity (χ), and electrophilicity (ω) can be calculated from the HOMO and LUMO energy levels. nih.govresearchgate.net These descriptors help quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, thereby predicting its behavior in chemical reactions.
Furthermore, DFT is employed to model reaction pathways, such as the synthesis of the 1,2,4-triazole ring. nih.gov Computational modeling can elucidate the mechanisms of cyclization reactions, identify transition states, and calculate activation energies, providing a deeper understanding of the synthetic process. rdd.edu.iq For instance, the popular methods for constructing trisubstituted 4H-1,2,4-triazole derivatives, such as the cyclodehydration of N-acylamidrazone derivatives, can be investigated theoretically to optimize reaction conditions. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. These simulations provide detailed information on conformational changes and intermolecular interactions, which are crucial for understanding how this compound behaves in a dynamic environment, such as in a solvent or interacting with a biological target. nih.gov
Conformational Flexibility and Dynamic Behavior in Solvents
MD simulations can model the conformational flexibility of the molecule, particularly the rotation around the single bond connecting the benzimidazole and 1,2,4-triazole rings. The simulations can track the dihedral angle distribution over time to identify the most stable conformations. The dynamic behavior of the molecule is also highly dependent on the solvent. Theoretical studies on similar triazole derivatives have investigated hydrogen-bonding interactions with solvents like water and DMSO. mjcce.org.mk Such simulations reveal that the nitrogen atoms of the triazole and benzimidazole rings can act as hydrogen bond acceptors, while the N-H group of the benzimidazole is a hydrogen bond donor, significantly influencing the molecule's solubility and conformational preferences. mjcce.org.mk
Ligand-Protein Interactions and Binding Site Dynamics (Theoretical)
In the context of medicinal chemistry, MD simulations are essential for studying the interactions between a ligand and a protein. For structurally related benzimidazole-triazole compounds, molecular docking is first used to predict the binding pose within a protein's active site. nih.gov Subsequently, MD simulations are run to assess the stability of this predicted pose. semanticscholar.orgnih.gov
These simulations analyze parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the complex is stable over the simulation time (e.g., 100 ns). pensoft.netresearchgate.net They also provide a dynamic picture of the specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and amino acid residues in the binding site. semanticscholar.org For example, studies on benzimidazole-1,2,4-triazole derivatives targeting the 14α-demethylase enzyme have used MD simulations to confirm the stability of the ligand within the active site, providing a theoretical basis for its potential mechanism of action. nih.gov
Table 2: Common Intermolecular Interactions for Benzimidazole-Triazole Scaffolds in Protein Binding Sites (Theoretical)
| Interaction Type | Description | Potential Interacting Groups on Ligand |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Triazole nitrogen atoms, Benzimidazole N-H group. |
| π-π Stacking | Non-covalent interactions between aromatic rings. | Benzimidazole ring, Triazole ring. |
| π-Cation Interaction | An interaction between a π system (aromatic ring) and an adjacent cation. | Benzimidazole ring interacting with positively charged residues (e.g., Arg, Lys). semanticscholar.org |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The fused benzene (B151609) part of the benzimidazole ring. |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a small molecule ligand to the active site of a protein. While specific docking studies for this compound are not extensively documented in publicly available literature, studies on closely related benzimidazole-triazole hybrids provide a strong predictive framework for its likely binding behaviors.
Molecular docking studies on various benzimidazole-triazole derivatives have shown their potential to bind to a range of biological targets, including enzymes like topoisomerase I, carbonic anhydrase, and various kinases, which are often implicated in cancer and other diseases. acs.orgnih.gov
For instance, in studies of similar benzimidazole-1,2,4-triazole hybrids as inhibitors of carbonic anhydrase I and II, the benzimidazole core and the triazole ring were consistently found to orient within the enzyme's active site. nih.gov The general binding mode involves the heterocyclic rings positioning themselves in a manner that allows for interactions with key amino acid residues. Similarly, when docked against topoisomerase I, benzimidazole-triazole derivatives were predicted to bind within the active site, interacting with the DNA-enzyme complex. acs.orgnih.gov
Based on these analogous studies, it is predicted that this compound would likely position its benzimidazole and triazole moieties to achieve favorable interactions within a protein's active site. The planar nature of these rings would facilitate stacking interactions, while the nitrogen atoms are poised to act as hydrogen bond acceptors or donors.
The stability of the predicted ligand-protein complexes in molecular docking studies is determined by a variety of intermolecular interactions. For benzimidazole-triazole derivatives, these interactions typically include:
Hydrogen Bonds: The nitrogen atoms in both the benzimidazole and triazole rings are capable of forming hydrogen bonds with amino acid residues in the active site of a protein. These are often crucial for the affinity and specificity of the binding. nih.gov
Pi-Pi Stacking: The aromatic nature of both the benzimidazole and triazole rings allows for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.
The following table summarizes common interacting residues and interaction types observed in docking studies of benzimidazole-triazole derivatives with various protein targets, which can be extrapolated to predict the behavior of this compound.
Table 1: Predicted Intermolecular Interactions of Benzimidazole-Triazole Derivatives with Biological Macromolecules
| Target Enzyme | Common Interacting Residues | Predominant Interaction Types |
|---|---|---|
| Topoisomerase I | Aspartic Acid, Arginine, Tyrosine | Hydrogen Bonding, Pi-Pi Stacking |
| Carbonic Anhydrase I/II | Threonine, Histidine, Zinc ion | Hydrogen Bonding, Metal Coordination |
| EGFR Kinase | Methionine, Threonine, Aspartic Acid | Hydrogen Bonding, Hydrophobic Interactions |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical)
QSAR and pharmacophore modeling are computational methods used to understand the relationship between the chemical structure of a molecule and its biological activity. These models are invaluable for designing new compounds with enhanced efficacy.
QSAR studies on benzimidazole and 1,2,4-triazole derivatives have identified several structural features that are critical for their biological activity. These studies often reveal that a combination of electronic, steric, and hydrophobic properties influences the molecule's ability to interact with its biological target. biointerfaceresearch.comijpsr.comnih.gov
For benzimidazole-based compounds, the nature and position of substituents on the benzimidazole ring have been shown to be significant. nih.gov For triazole derivatives, the substitution pattern on the triazole ring can greatly affect activity. nih.gov 2D-QSAR models for antitubercular benzimidazole derivatives have highlighted the importance of descriptors related to molecular shape and electronic properties. ijpsr.com
For this compound, it can be inferred that the relative orientation of the benzimidazole and triazole rings, as well as the electronic properties endowed by the nitrogen atoms, are likely to be key determinants of its biological recognition.
Both ligand-based and structure-based approaches are employed in the design of new inhibitors based on the benzimidazole-triazole scaffold.
Ligand-Based Design: This approach relies on the knowledge of molecules that are known to be active. A pharmacophore model can be developed based on the common structural features of these active molecules. For benzimidazole-triazole derivatives, a typical pharmacophore model might include hydrogen bond donors/acceptors from the nitrogen atoms and a hydrophobic/aromatic feature from the fused ring system. This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors.
Structure-Based Design: This method utilizes the three-dimensional structure of the target protein. By understanding the shape and properties of the active site through techniques like X-ray crystallography or homology modeling, new molecules can be designed to fit perfectly within this site. Molecular docking, as discussed earlier, is a key component of structure-based design. For example, knowing the key interactions from docking studies of similar compounds allows for the rational design of new derivatives of this compound with modified substituents to enhance these interactions and improve binding affinity. nih.gov Studies on benzimidazole-triazole hybrids have demonstrated the utility of this approach in developing potent enzyme inhibitors. nih.govacs.org
Molecular Mechanisms of Biological Activity Focus on in Vitro and Mechanistic Studies
Enzyme Inhibition Mechanisms
The fusion of benzimidazole (B57391) and triazole heterocycles creates a potent pharmacophore known for its ability to inhibit a range of enzymes, particularly those within the cytochrome P450 superfamily. nih.gov The mechanism often involves the nitrogen atoms of the triazole ring, which can coordinate with metal ions, typically iron, in the active site of these enzymes. nih.govnih.gov
In vitro studies have identified two primary enzyme targets for compounds containing the benzimidazole-triazole core structure:
14α-Demethylase (CYP51): This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govnih.gov Ergosterol is an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. nih.gov Inhibition of 14α-demethylase disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. nih.govacs.org This mechanism is the basis for the antifungal activity of many azole-based drugs. nih.govnih.gov
Aromatase (CYP19A1): Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, catalyzing the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens. nih.gov Inhibition of this enzyme is a key therapeutic strategy for hormone-dependent breast cancer. nih.gov
| Target Enzyme | Biochemical Pathway | Biological Outcome of Inhibition |
| 14α-Demethylase (CYP51) | Fungal Ergosterol Biosynthesis | Antifungal Activity |
| Aromatase (CYP19A1) | Estrogen Biosynthesis | Anti-proliferative (in estrogen-dependent cancers) |
The inhibitory action of azole-containing compounds, including the benzimidazole-triazole scaffold, on cytochrome P450 enzymes is well-documented. The interaction is characterized by the coordination of a nitrogen atom from the triazole ring with the heme iron atom located in the enzyme's active site. nih.gov
This binding event effectively blocks the active site, preventing the natural substrate from accessing it. Azole antifungals typically function as non-competitive inhibitors of 14α-demethylase. nih.govacs.org The strength of this inhibition is determined by both the affinity of the N-1 substituent for the protein structure and the robustness of the coordination bond with the heme iron. nih.govacs.org Similarly, nonsteroidal aromatase inhibitors containing a triazole ring bind covalently to the substrate-binding site of the enzyme through this heme iron coordination. nih.gov
Aromatase Inhibition: Research on nonsteroidal aromatase inhibitors has highlighted the importance of the triazole moiety. nih.gov Studies on various 4-N-substituted amino-4H-1,2,4-triazole derivatives have demonstrated potent aromatase-inhibitory activity. nih.gov For instance, derivatives with strong electron-withdrawing groups on an associated phenyl ring showed high potency, with IC50 values in the nanomolar range in in vitro experiments using human placenta and rat ovary preparations. nih.gov While these studies were not on the exact title compound, they establish the 1,2,4-triazole (B32235) ring as a critical pharmacophore for interacting with the heme iron of the aromatase enzyme. nih.govresearchgate.net
14α-Demethylase Targeting: The benzimidazole-1,2,4-triazole structure is a recognized scaffold for developing potent antifungal agents that target 14α-demethylase. nih.govresearchgate.net A series of synthesized benzimidazole-1,2,4-triazole derivatives exhibited significant in vitro antifungal activity against several Candida species, including C. albicans and C. glabrata. nih.govresearchgate.net Molecular docking studies confirmed that these compounds fit into the active site of 14α-demethylase, positioning the triazole ring for interaction with the central heme iron. nih.govacs.orgresearchgate.net The inhibition of ergosterol biosynthesis by these compounds has been confirmed using LC-MS-MS methods, which quantify ergosterol levels in C. albicans and show a concentration-dependent decrease upon treatment. nih.gov
| Compound Class | Target Enzyme | Fungal Strains (In Vitro) | Observed MIC Values of Derivatives |
| Benzimidazole-1,2,4-triazole derivatives | 14α-Demethylase | C. albicans, C. glabrata, C. krusei, C. parapsilopsis | As low as 0.97 µg/mL against C. glabrata nih.govresearchgate.net |
Receptor Binding and Modulation Mechanisms
While enzyme inhibition is a primary mechanism, the benzimidazole scaffold is also known to interact with various cellular receptors. The ability of the benzimidazole structure to form hydrogen bonds and participate in π–π stacking and hydrophobic interactions allows it to bind to receptors. nih.gov
Studies on related benzimidazole structures suggest potential interactions with specific receptor types:
GABA-A Receptors: A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, showing a preference for the α1/γ2 interface. nih.gov
Corticotropin-Releasing Factor-1 (CRF-1) Receptors: Molecular docking analyses of certain benzimidazole derivatives have shown a high binding affinity for the CRF-1 receptor, a target for stress-related disorders. The binding is stabilized by hydrogen bonds involving the nitrogen of the benzimidazole nucleus and π-cation interactions. semanticscholar.org
These findings suggest that the 4-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazole core structure has the potential to act as a ligand for various receptors, although direct binding studies on this specific compound are limited.
Interactions with Nucleic Acids (DNA/RNA) and Cellular Components
The planar nature of the benzimidazole ring system suggests a potential for interaction with nucleic acids. Some studies on hybrid molecules containing benzimidazole or triazole moieties have explored this possibility. For example, certain amidinobenzimidazole derivatives connected to a 1,2,3-triazole have been evaluated for their DNA/RNA binding affinity. researchgate.net Additionally, some carbazole-triazole conjugates have been shown to intercalate into fungal DNA, contributing to their antifungal action. nih.gov The structural similarity of the benzimidazole core to purines may also facilitate interactions with enzymes and receptors that bind purine-based molecules. nih.gov
Cellular Pathway Modulation in in vitro Models
The interaction of this compound and its derivatives with enzymes and receptors leads to the modulation of various cellular pathways in in vitro models.
Disruption of Fungal Cell Membrane: As a consequence of 14α-demethylase inhibition, the ergosterol pathway is blocked. This leads to a damaged fungal cell membrane, an effect that has been visualized using fluorescence microscopy on C. albicans. nih.gov Scanning electron microscopy has also shown that benzimidazole-triazole compounds can cause morphological changes, such as dimples on the cell surface of Candida cells. nih.gov
Induction of Apoptosis and Cell Cycle Arrest: In cancer cell lines, related benzimidazole-hydrazide hybrids have been shown to act as multi-kinase inhibitors (e.g., against EGFR, HER2, CDK2). mdpi.comnih.gov Mechanistic studies on these compounds revealed an ability to induce cell cycle arrest and apoptosis in liver cancer cells (HepG2). mdpi.com This was associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com
Apoptosis Induction Pathways
Derivatives of this benzimidazole-triazole hybrid have been shown to induce apoptosis, or programmed cell death, in cancer cells primarily through the intrinsic, mitochondria-mediated pathway. Mechanistic studies demonstrate that these compounds can modulate the expression of key regulatory proteins. nih.govresearchgate.net
A critical step in this process is the alteration of the ratio between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Research indicates that treatment with these compounds leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in balance increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. researchgate.net
The released cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This typically involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3. researchgate.net Activated caspase-3 is responsible for cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net Some hybrid molecules incorporating the 1,2,4-triazole moiety have been shown to activate caspases-3, -8, and -9, suggesting a comprehensive activation of the apoptotic machinery. researchgate.net
Table 1: Effect of Benzimidazole-Triazole Derivatives on Apoptotic Markers
| Derivative Type | Target Protein/Marker | Observed Effect | Reference |
|---|---|---|---|
| Imidazole (B134444) Derivative (4f) | Bax | Upregulation | nih.gov |
| Imidazole Derivative (4f) | Bcl-2 | Downregulation | nih.gov |
| Imidazole Derivative (4f) | Caspase-3 | Increased Expression/Activation | nih.gov |
| 1,2,4-Triazole-Chalcone Hybrid | Bax | Increased Level | researchgate.net |
| 1,2,4-Triazole-Chalcone Hybrid | Cytochrome c | Release from Mitochondria | researchgate.net |
| 1,2,4-Triazole-Chalcone Hybrid | Caspase-3/8/9 | Activation | researchgate.net |
| Triazolo-isoquinoline Chalcone | BAX Gene | Upregulation | researchgate.net |
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases. The specific phase of arrest (G1, S, or G2/M) often depends on the specific chemical structure of the derivative and the type of cancer cell being studied. researchgate.netmdpi.com
For instance, certain benzimidazole-oxadiazole-triazole hybrids have been found to cause cell cycle arrest in the G1 and G2 phases in A549 lung cancer cells. mdpi.comnih.gov Other related compounds, such as 1,2,4-triazole derivatives incorporating a mefenamic acid moiety, were observed to arrest Hep G2 hepatocyte carcinoma cells at the S and G2/M phases. pensoft.net Similarly, novel chalcones based on a triazolo-isoquinoline structure induced cell growth arrest at the G1 phase in breast cancer cells, thereby inhibiting the critical G1/S transition required for DNA replication. researchgate.net This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are essential for driving the cell through the different phases of its cycle. plos.org
Table 2: Cell Cycle Arrest Induced by Benzimidazole-Triazole Derivatives
| Derivative Class | Cell Line | Arrest Phase(s) | Reference |
|---|---|---|---|
| Benzimidazole-Oxadiazole-Triazole | A549 (Lung) | G1 and G2 | mdpi.comnih.gov |
| Benzimidazole-Oxadiazole-Triazole | MDA-MB-231 (Breast) | G2 and S | mdpi.com |
| Benzimidazole-Oxadiazole-Triazole | SKOV3 (Ovarian) | S and G2 | mdpi.com |
| 1,2,4-Triazole-Mefenamic Acid | Hep G2 (Liver) | S and G2/M | pensoft.net |
Modulation of Gene Expression
The biological effects of this compound derivatives are fundamentally linked to their ability to alter the expression of critical genes and signaling pathways that govern cell survival, proliferation, and death.
A significant mechanism involves the inhibition of key oncogenic signaling pathways. For example, certain trisubstituted imidazole derivatives have been shown to downregulate the PI3K/Akt/mTOR signaling pathway. nih.gov They achieve this by decreasing the phosphorylation of key components like PDK, Akt, and mTOR, effectively switching off this pro-survival cascade without altering the total protein expression levels. nih.gov
Furthermore, these compounds can modulate the expression of genes directly involved in apoptosis and cell cycle control. Studies have documented the upregulation of the tumor suppressor gene p53 and the pro-apoptotic gene BAX. researchgate.net Concurrently, they can downregulate the expression of the anti-apoptotic gene BCL2 and cell cycle progression genes like CDK4. researchgate.net This coordinated modulation of gene expression shifts the cellular balance away from proliferation and survival and towards cell cycle arrest and apoptosis.
Structure-Activity Relationships (SAR) at the Molecular Level
The biological potency and selectivity of compounds based on the this compound core are highly dependent on their specific molecular structure. SAR studies aim to decipher how different chemical modifications influence these activities.
Influence of Substituents on Molecular Interactions and Selectivity
SAR studies have revealed that the type and position of substituent groups on the benzimidazole and triazole rings are critical for biological activity.
Hydrophobicity and Aromaticity : The addition of hydrophobic substituents or aryl rings can significantly enhance activity. For example, in a series of farnesyltransferase inhibitors, a hydrophobic substituent on the benzodiazepine (B76468) core (related to benzimidazole) and an aryl ring at another position were found to be important for potent inhibition. nih.gov
Electron-Withdrawing Groups : The presence of electron-withdrawing groups, such as halogens, can increase cytotoxic efficacy. An indole-triazole hybrid featuring a 3,4-dichlorophenyl moiety displayed excellent anticancer activity against the Hep-G2 liver cancer cell line. researchgate.net
Hydrogen Bond Acceptors/Donors : The benzimidazole scaffold has an intrinsic ability to form hydrogen bonds with biological targets. nih.gov The strategic placement of additional hydrogen bond acceptors or donors can further enhance these interactions.
These substitutions directly influence the molecule's ability to form non-covalent interactions—such as hydrogen bonds, π-π stacking, and hydrophobic interactions—with amino acid residues within the active site of a target enzyme or receptor. nih.govmdpi.com
Identification of Key Pharmacophoric Features for Biological Action
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the benzimidazole-triazole class of compounds, key pharmacophoric features have been identified.
The Benzimidazole Ring System : This planar, aromatic system is a crucial feature. It often acts as an isostere of purine, allowing it to interact with enzymes that recognize purine-like structures. nih.gov Its aromatic nature facilitates π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) in target proteins. mdpi.com
The 1,2,4-Triazole Ring : This heterocycle is a vital component, particularly for antifungal activity. It possesses a unique dipole character and hydrogen bonding capacity. nih.gov One of the nitrogen atoms in the triazole ring (typically N4) acts as a potent metal-coordinating ligand, which is essential for inhibiting metalloenzymes. nih.govacs.org
The Linker and Spatial Orientation : The relative orientation of the benzimidazole and triazole rings is critical. The linker connecting them dictates the three-dimensional conformation of the molecule, ensuring that the key pharmacophoric elements are positioned correctly to bind to the target site.
These features—the planar aromatic system, the hydrogen-bonding regions, and the metal-coordinating nitrogen—constitute the core pharmacophore responsible for the observed biological activities. nih.govacs.org
Mechanisms of Antimicrobial and Antifungal Activity
The hybrid structure combining a benzimidazole and a 1,2,4-triazole moiety is particularly effective against fungal pathogens. The primary mechanism of antifungal action for this class of compounds is the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis. nih.govacs.org
Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a multi-step process involving the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). nih.govacs.org
The key interaction involves the 1,2,4-triazole ring. A lone pair of electrons on an unsubstituted nitrogen atom (N4) of the triazole ring coordinates strongly with the heme iron atom located in the active site of lanosterol 14α-demethylase. acs.org This binding acts as a non-competitive inhibitor, preventing the enzyme from converting its natural substrate, lanosterol, into ergosterol. nih.gov
The resulting depletion of ergosterol and the simultaneous accumulation of toxic 14-methylated sterol precursors disrupt the structure and function of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect). nih.gov This mechanism is the basis for the activity of widely used azole antifungal drugs like fluconazole. acs.org
While the antifungal mechanism is well-established, the antibacterial mechanisms of these compounds are more varied and can involve the inhibition of different essential bacterial enzymes.
Membrane Disruption and Permeability Changes
Research into the antifungal properties of certain benzimidazole-1,2,4-triazole hybrids has revealed a mechanism involving direct damage to the cell membrane. mdpi.comnih.gov In studies on Candida albicans, specific hybrid compounds were found to induce a membrane-damaging effect. mdpi.com This disruption is linked to the inhibition of ergosterol biosynthesis, a critical metabolic pathway for fungi. mdpi.comnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to altered membrane fluidity and permeability, ultimately compromising the integrity and function of the fungal cell. mdpi.comnih.gov Fluorescence microscopy studies have visualized this damage, showing significant morphological changes in fungal cells treated with these compounds compared to untreated cells. mdpi.comnih.gov
Interference with Metabolic Pathways
Benzimidazole-triazole scaffolds have been shown to interfere with several crucial metabolic pathways, contributing to their biological effects.
Inhibition of Ergosterol Biosynthesis: As mentioned, a primary mechanism in fungi is the potent inhibition of the ergosterol biosynthesis pathway. mdpi.com This targeted disruption of a key metabolic process highlights the ability of these compounds to act as specific enzyme inhibitors within a metabolic cascade. mdpi.comnih.gov
Inhibition of Methionine Aminopeptidase (B13392206) (MetAP): Certain 1,2,4-triazole derivatives have been identified as inhibitors of Methionine aminopeptidase type II (MetAP2). zhaojgroup.comresearchgate.net MetAP2 is a crucial enzyme that removes the initiator methionine from new proteins, a vital step in protein maturation and function. Its inhibition can disrupt cellular proliferation, making it a target for anticancer agents. zhaojgroup.com
Inhibition of Dihydrofolate Reductase (DHFR): The benzimidazole scaffold is known to be a structural isostere of purine, allowing its derivatives to interact with a wide range of biological receptors. nih.gov Some benzimidazole-based compounds exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway necessary for the synthesis of nucleotides and cell proliferation. nih.gov
Anticancer Mechanisms in Cell Line Studies
The anticancer potential of benzimidazole-triazole hybrids has been extensively studied in various cancer cell lines. These compounds employ multiple mechanisms to inhibit tumor cell growth and induce cell death.
Specific Protein Inhibition (e.g., EGFR Kinase)
A prominent anticancer mechanism of benzimidazole-triazole hybrids is the inhibition of specific protein kinases involved in cancer cell signaling and proliferation. The Epidermal Growth Factor Receptor (EGFR) is a primary target. Numerous studies have designed and synthesized novel benzimidazole-triazole hybrids that demonstrate potent inhibitory activity against EGFR and other receptor tyrosine kinases (RTKs). nih.govfrontiersin.org
For instance, a series of benzimidazole-1,2,3-triazole hybrids were evaluated for their ability to inhibit EGFR. frontiersin.org Compounds 6i and 10e were identified as highly potent inhibitors, with IC₅₀ values of 78 nM and 73 nM, respectively. frontiersin.org Another study on benzimidazole-triazole hybrids identified compound 5a as a particularly effective EGFR inhibitor with an IC₅₀ of 0.086 µM, which is comparable to the standard drug Gefitinib (IC₅₀ = 0.052 µM). nih.gov These compounds often act as multi-target inhibitors, also showing activity against other kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Topoisomerase II (Topo II). nih.gov
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 5a | EGFR | 0.086 | nih.gov |
| Compound 5a | VEGFR-2 | 0.107 | nih.gov |
| Compound 5a | Topo II | 2.52 | nih.gov |
| Compound 6i | EGFR | 0.078 | frontiersin.org |
| Compound 10e | EGFR | 0.073 | frontiersin.org |
| Triazole Scaffold VII | EGFR | 0.582 | nih.gov |
| Triazole Derivative VIII | EGFR | 0.103 | nih.gov |
Mitochondrial Dysfunction and Oxidative Stress
The interplay between benzimidazole-triazole compounds, mitochondrial function, and oxidative stress is complex, with studies revealing both pro-oxidant and antioxidant activities.
Mitochondrial dysfunction is a known consequence of some anticancer agents. It can lead to an increase in the production of reactive oxygen species (ROS), disruption of calcium homeostasis, and the release of apoptotic factors. google.com The benzimidazole structure itself has been identified in compounds designed to modulate mitochondrial functions. google.com Furthermore, specific triazole analogs, such as TR001 , have been shown to be potent inhibitors of the mitochondrial permeability transition pore (PTP). nih.govresearchgate.net Inhibition of the PTP can prevent the collapse of the mitochondrial membrane potential, a key event in some forms of apoptosis, but can also be a mechanism of inducing cell death in other contexts. nih.gov
The induction of apoptosis is a key outcome of the anticancer activity of these compounds. Studies have shown that benzimidazole-triazole derivatives can trigger apoptosis by upregulating pro-apoptotic proteins such as Bax, caspase-3, and PARP. frontiersin.orgnih.gov This activation of the apoptotic cascade is a downstream consequence of the primary molecular interactions, which may include kinase inhibition or mitochondrial perturbation.
Coordination Chemistry and Metal Complexation
Ligand Design Principles for Benzimidazole-Triazole Scaffolds
The design of ligands incorporating both benzimidazole (B57391) and triazole units is predicated on several key principles. These scaffolds are attractive due to their structural rigidity, potential for diverse coordination modes, and the ability to form stable complexes with a variety of metal ions.
Multiple Donor Sites: Both the benzimidazole and 1,2,4-triazole (B32235) rings are rich in nitrogen atoms with available lone pairs, making them excellent N-donors. The benzimidazole group typically coordinates through the imine nitrogen atom (N3), while the 1,2,4-triazole ring can coordinate through its N1 or N2 atoms. This multiplicity of binding sites allows for the formation of mononuclear complexes, or it can act as a bridging ligand to form polynuclear structures or coordination polymers.
Structural Rigidity and Versatility: The inherent planarity and rigidity of the aromatic rings provide a predictable framework for constructing complex architectures. The linkage between the two heterocyclic systems can be modified to control the spatial orientation of the donor atoms, thus influencing the geometry of the resulting metal complex.
Hydrogen Bonding Capability: The benzimidazole ring contains an N-H group that can act as a hydrogen bond donor, while the nitrogen atoms of both rings can act as acceptors. These interactions play a crucial role in stabilizing the crystal lattice of both the free ligand and its metal complexes, leading to the formation of extended supramolecular networks.
Electronic Properties: The electron-rich nature of these N-heterocycles can be tuned by adding substituents to the rings. This modification can influence the ligand's donor strength, the redox potential of the metal center, and the photophysical properties of the final complex. The structural similarity between the benzimidazole core and biological purines also makes these ligands interesting for designing metallodrugs. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with benzimidazole-triazole type ligands typically involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent.
Common characterization techniques include:
Spectroscopic Methods: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the imidazole (B134444) and triazole rings. Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the complex, which can help elucidate its geometry. Nuclear Magnetic Resonance (NMR) is employed for diamagnetic complexes (e.g., Zn(II)) to probe the ligand's environment upon coordination. ripublication.com
Elemental and Thermal Analysis: Elemental analysis (CHN) is used to determine the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. Thermogravimetric analysis (TGA) reveals the thermal stability of the complexes and can indicate the presence of coordinated or solvated water molecules.
Magnetic and Conductivity Measurements: Magnetic susceptibility measurements help determine the oxidation state and spin state of the metal ion, providing insight into the coordination geometry (e.g., octahedral vs. tetrahedral). Molar conductance measurements in solution indicate whether the anions are coordinated to the metal or exist as counter-ions, thus revealing the electrolytic nature of the complex. ripublication.com
Transition Metal Complexes (e.g., Cu(II), Zn(II), Cr(III), VO(IV), Mn(II))
A wide range of transition metal complexes have been synthesized using ligands structurally similar to 4-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazole. The synthesis usually involves refluxing the ligand and a metal salt (e.g., chlorides, nitrates, or sulfates) in a 1:1 or 1:2 metal-to-ligand molar ratio in solvents like ethanol (B145695) or methanol. ripublication.com
| Metal Ion | Typical Coordination Geometry | Representative Ligand System | Key Characterization Findings |
|---|---|---|---|
| Cu(II) | Square Planar or Tetrahedral | Schiff bases of 4-amino-5-propyl-3-thiol-1,2,4-triazole | Formation of square planar structures elucidated from spectroscopic and magnetic data. |
| Zn(II) | Tetrahedral or Octahedral | Schiff bases of 4-amino-5-propyl-3-thiol-1,2,4-triazole | Typically forms diamagnetic complexes, allowing for detailed NMR analysis. Octahedral environments are common. |
| Cr(III) | Octahedral | N,N'-(4H-1,2,4-triazole-3,5-diyl)bis(4-methoxybenzamide) | Formation of octahedral complexes confirmed by magnetic susceptibility and spectral data. ejtas.com |
| VO(IV) | Square Pyramidal | Schiff bases from 3-(2-hydroxyphenyl)-4-amino-4H-1,2,4-triazole-5-thiol | Characterized by a strong V=O stretching band in the IR spectrum. Square-pyramidal geometry is typical for VO(IV) complexes. |
| Mn(II) | Octahedral | 2-(furan-2-formylimino) benzimidazole | High-spin distorted octahedral complexes are often formed, as suggested by magnetic moment measurements and electronic spectra. |
Main Group and Lanthanide Complexes
The coordination chemistry of benzimidazole-triazole scaffolds extends to main group metals and lanthanides. For instance, Ag(I) has been shown to form a dinuclear complex with a related 1-[(1H-benzimidazol-1-yl)methyl]-1H-1,2,4-triazole ligand. nih.gov
Lanthanide complexes are of particular interest due to their potential luminescent and magnetic properties. Their synthesis can be achieved through solvothermal methods, often resulting in coordination polymers or complexes that include coordinated solvent molecules. researchgate.net Studies on lanthanide ions such as La(III), Ce(III), Pr(III), and Nd(III) with triazole-based ligands have shown that the coordination arrangement is flexible and dependent on the specific lanthanide ion and ligand structure. nih.govmdpi.com Similarly, lanthanum complexes with benzimidazole-derived Schiff base ligands have been synthesized and characterized, demonstrating the versatility of the benzimidazole moiety in coordinating with f-block elements. qu.edu.sa
Structural Elucidation of Metal-Ligand Complexes (e.g., X-ray Crystallography)
Single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For ligands combining benzimidazole and triazole units, X-ray crystallography has revealed a variety of structural motifs. For example, the crystal structure of 2-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-benzimidazole, a close isomer of the title compound, shows a dihedral angle between the benzimidazole and benzene (B151609) rings, indicating a non-planar conformation. nih.gov
In metal complexes, these ligands can act as versatile connectors. In the dinuclear complex Ag₂(C₁₀H₉N₅)₂₂, formed with 1-[(1H-benzimidazol-1-yl)methyl]-1H-1,2,4-triazole, two ligands bridge two Ag(I) centers. Each silver ion is coordinated by two nitrogen atoms—one from a triazole group and one from a benzimidazole group of two different ligands—resulting in a nearly linear N-Ag-N geometry. nih.gov This demonstrates the ligand's ability to form polynuclear architectures through bridging coordination.
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes with benzimidazole-triazole ligands is typically investigated using techniques like cyclic voltammetry. These studies provide insights into the redox properties of the metal center and the influence of the ligand environment on its stability and reactivity. The redox potentials of the complex are sensitive to the nature of the ligand, the coordination geometry, and the solvent system.
For example, the redox behavior of various transition metal complexes with Schiff bases derived from 1,2,4-triazole has been studied, revealing information about the electron transfer processes involving the metal ion. Similarly, studies on metallo-phthalocyanines containing 1,2,4-triazole units have explored their electrochemical properties, which are crucial for applications in electrocatalysis and sensing. dntb.gov.ua The ability of the benzimidazole-triazole scaffold to stabilize different oxidation states of a coordinated metal is a key aspect of its utility in designing redox-active materials.
Applications of Metal Complexes in Catalysis and Sensing
The unique structural and electronic properties of metal complexes derived from benzimidazole-triazole ligands make them promising candidates for applications in catalysis and chemical sensing.
Catalysis: The presence of a coordinatively unsaturated or redox-active metal center held within a robust ligand framework is a hallmark of an effective catalyst. In-situ prepared copper complexes involving 1,2,4-triazole Schiff base ligands have been shown to exhibit significant catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. jmaterenvironsci.com The ligand plays a crucial role in stabilizing the metal catalyst and modulating its reactivity. Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole are also noted for their potential in catalytic processes like organic transformations. nih.gov
Sensing: While specific sensing applications for this compound are not yet widely reported, the general class of compounds is well-suited for this purpose. The nitrogen-rich pockets of the ligands are ideal for binding to specific analytes, including other metal ions or small molecules. This binding event can trigger a measurable change in the complex's electrochemical or photophysical properties (e.g., a change in redox potential or fluorescence), forming the basis of a chemical sensor.
Photocatalysis and Organic Reactions
Metal complexes and coordination polymers derived from ligands containing benzimidazole and triazole functionalities have demonstrated significant potential as photocatalysts in various organic reactions and for the degradation of environmental pollutants. The coordination of this compound to metal centers can create materials with tailored electronic and photophysical properties suitable for photocatalysis.
The benzimidazole component, with its extensive π-system, can facilitate charge transfer processes upon photoexcitation, a key step in many photocatalytic cycles. Similarly, the triazole moiety can act as a robust linking unit in the construction of photoactive coordination polymers and MOFs. These materials can offer high surface areas and tunable porosity, enhancing their catalytic efficiency.
Research on related compounds has shown that benzimidazole-based coordination compounds can be employed in the photocatalytic degradation of persistent organic pollutants. For instance, certain coordination compounds have been effectively used for the photocatalytic degradation of ciprofloxacin in wastewater mdpi.com. The mechanism often involves the generation of reactive oxygen species (ROS) upon irradiation, which then mineralize the organic pollutant.
Furthermore, metal-organic frameworks incorporating imidazole or triazole linkers have been investigated as photocatalysts for the degradation of dyes such as methylene blue. researchgate.net These frameworks can act as semiconductors, where the absorption of light leads to the generation of electron-hole pairs that drive the redox reactions responsible for dye degradation. For example, two Zn(II) MOFs based on a tetrakis(imidazol-1-yl)phenyl)ethylene linker have shown good photocatalytic and sonocatalytic activity for the degradation of methylene blue under visible light and ultrasound irradiation researchgate.net.
In the realm of organic synthesis, photocatalysis offers a green alternative to traditional methods. Aromatic N-heterocyclic radicals, including those derived from benzimidazole and 1,2,4-triazole, have been utilized in photocatalytic arene C–H amination reactions. acs.orgacs.org This approach allows for the direct formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals and functional materials. The general mechanism involves the photocatalytically generated N-heterocyclic radical adding to an arene, followed by rearomatization. The use of a suitable photocatalyst, such as [Ir(ppy)2(dtbbpy)]PF6, is crucial for the efficiency of these reactions acs.orgacs.org.
The potential photocatalytic applications of metal complexes of this compound are summarized in the table below, based on the performance of analogous systems.
| Application Area | Example Reaction/Process | Potential Role of the Compound's Metal Complex |
| Environmental Remediation | Degradation of organic pollutants (e.g., ciprofloxacin, methylene blue) | Act as a photocatalyst to generate reactive oxygen species for pollutant mineralization. |
| Organic Synthesis | Arene C–H Amination | Serve as a precursor to the photocatalytically generated N-heterocyclic radical for C-N bond formation. |
Selective Ion Sensing Mechanisms
The presence of multiple nitrogen donor atoms and aromatic rings makes this compound an excellent candidate for the development of chemosensors for selective ion detection. Upon coordination with a metal ion, the photophysical properties of the ligand, particularly its fluorescence, can be significantly altered. This change in fluorescence upon ion binding forms the basis of "turn-on" or "turn-off" fluorescent sensors.
The benzimidazole and triazole moieties can act as a recognition unit (receptor) for specific ions. The combined structure can provide a pre-organized binding pocket suitable for the selective coordination of certain metal cations or anions. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).
A triazole-coupled benzimidazole-based fluorescent probe has been synthesized and shown to be highly selective for Ag⁺ ions in aqueous media, with a detection limit of 2.70 μM. nih.govresearchgate.net The fluorescence of this probe was quenched upon binding to Ag⁺. Interestingly, the resulting complex could then be used to detect Br⁻ and Cl⁻ ions, which caused a revival of the fluorescence. nih.govresearchgate.net This demonstrates the potential for developing multi-ion sensors based on the benzimidazole-triazole scaffold.
Similarly, fluorescent imidazole-triazole based ligands have been designed as chemosensors for the detection of divalent metal ions like Cu²⁺ and Fe²⁺. researchgate.net The binding of these ions to the ligand leads to a noticeable change in the fluorescence emission, allowing for their selective detection. The binding affinity and limit of detection are key parameters that determine the sensor's performance. For one such sensor, the limit of detection for Cu²⁺ was found to be very low researchgate.net.
The unique electronic properties and strong metal-binding affinity of imidazole-based structures have also been exploited in the development of fluorescent sensors for toxic heavy metal ions like mercury (Hg²⁺). nih.gov These sensors can operate through fluorescence quenching (OFF), fluorescence enhancement (ON), or ratiometric responses nih.gov.
The table below summarizes the ion sensing capabilities of chemosensors based on the benzimidazole-triazole framework.
| Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| Ag⁺ | Fluorescence Quenching | 2.70 μM | nih.govresearchgate.net |
| Br⁻, Cl⁻ | Fluorescence Enhancement (of the Ag⁺ complex) | 22.2 μM (Br⁻), 23.0 μM (Cl⁻) | nih.govresearchgate.net |
| Cu²⁺, Fe²⁺ | Differential Fluorescence Response | Varies with sensor design | researchgate.net |
| Hg²⁺ | Fluorescence Quenching/Enhancement/Ratiometric | Varies with sensor design | nih.gov |
Potential Applications in Materials Science Non Biological/non Clinical
Organic Electronics and Optoelectronic Materials
The fusion of benzimidazole (B57391) and triazole rings in a single molecule creates a donor-acceptor (D-A) type structure, which is a common and effective design strategy for organic electronic materials. The benzimidazole unit can act as an electron-donating or hole-transporting component, while the triazole unit is known for its electron-accepting and electron-transporting capabilities. This intrinsic electronic dichotomy makes the compound a promising candidate for various applications in organic electronics.
Exploration in Organic Light-Emitting Diodes (OLEDs)
Benzimidazole derivatives have been widely investigated as materials for Organic Light-Emitting Diodes (OLEDs) due to their high thermal stability and strong blue fluorescence. alfa-chemistry.com They can function as light-emitting materials or as electron-transporting materials, contributing to the efficiency and longevity of the devices. alfa-chemistry.com Hybrid structures incorporating benzimidazole with other aromatic moieties, such as carbazole (B46965), have been developed as bipolar host materials for highly efficient phosphorescent OLEDs. elsevierpure.com These materials demonstrate excellent thermal stability, with high glass-transition and decomposition temperatures, which are crucial for device durability. acs.org
The electroluminescent properties of such hybrid materials are often tuned by modifying the linkage between the constituent aromatic units. For instance, altering the linking spacer between benzimidazole and carbazole moieties can significantly affect the intramolecular charge transfer, leading to blue-shifted emissions. acs.org While specific data for 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole is not available, the performance of related benzimidazole-based materials in OLEDs suggests its potential. A non-doped OLED prototype using a pyrene-benzimidazole derivative as the emissive layer has demonstrated pure blue electroluminescence with an external quantum efficiency (EQE) of up to 4.3%. researchgate.netmdpi.com
Table 1: Performance of Selected Benzimidazole-Based Materials in OLEDs
| Compound Type | Role in OLED | Max. EQE (%) | Luminance (cd/m²) | Emission Color |
|---|---|---|---|---|
| Pyrene-Benzimidazole Derivative | Emissive Layer | 4.3 | 290 | Blue |
| Benzimidazole-Carbazole Hybrid | Host Material | Not specified | Not specified | Not specified |
Note: The data in this table is based on research on analogous benzimidazole-containing compounds and is intended to be illustrative of the potential of this class of materials.
Semiconducting Properties and Charge Transport
The inherent donor-acceptor nature of the benzimidazole-triazole structure is also advantageous for creating organic semiconductors. Benzimidazole itself is a good electron-transporting group, and when combined with a hole-transporting moiety, it can lead to ambipolar semiconductor materials with stable and efficient charge transport. alfa-chemistry.com This is beneficial for applications in organic field-effect transistors (OFETs).
Triazole derivatives have also been explored as semiconductor materials. Donor-acceptor-donor (D-A-D) compounds based on a 2H-benzo[d] alfa-chemistry.comacs.orgnih.govtriazole core have been shown to behave as p-type semiconductors in OFETs. acs.org The charge transport in such materials is highly dependent on the planarity of the molecular structure and the efficiency of intramolecular charge transfer. acs.org
Furthermore, the charge carrier transport in benzimidazole-based materials has been studied in the context of two-dimensional perovskites, where the benzimidazolium cation can influence the structure and, consequently, the charge mobility. nih.govrsc.org Ultrafast terahertz photoconductivity measurements on such systems have revealed local charge carrier mobilities as high as 17 cm² V⁻¹ s⁻¹. rsc.org While this is in a hybrid perovskite system, it highlights the potential of the benzimidazole moiety to facilitate charge transport.
Table 2: Charge Transport Properties of Related Benzimidazole and Triazole Materials
| Material Type | Measurement Technique | Mobility (cm²/V·s) | Carrier Type |
|---|---|---|---|
| Benzimidazolium Tin Iodide Perovskite | Terahertz Photoconductivity | 17 | Not specified |
Note: This table presents data from related material systems to indicate the potential semiconducting properties of benzimidazole-triazole hybrids.
Sensor Technologies
The presence of multiple nitrogen atoms in both the benzimidazole and triazole rings makes this compound an excellent candidate for the development of chemosensors and fluorescent probes. These nitrogen atoms can act as binding sites for metal ions and other analytes, leading to changes in the photophysical properties of the molecule upon binding.
Design of Chemosensors for Specific Analytes
The design of chemosensors often relies on the principle of analyte-induced changes in the electronic structure of the sensor molecule. In the case of benzimidazole-triazole hybrids, the binding of a specific analyte to the nitrogen-rich core can modulate the intramolecular charge transfer characteristics, resulting in a detectable optical or electronic signal. A triazole-coupled benzimidazole-based fluorescent probe has been successfully synthesized and utilized for the selective detection of Ag⁺ ions in aqueous media. acs.orgmdpi.com The fluorescence of this probe was quenched upon binding to Ag⁺, with a detection limit of 2.70 μM. acs.orgmdpi.com
Fluorescent Probes for Molecular Recognition
The same principles that apply to chemosensors are also relevant for the development of fluorescent probes for molecular recognition. The interaction of the probe with a target molecule can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence. The aforementioned triazole-coupled benzimidazole probe demonstrates this versatility. After complexation with Ag⁺, the resulting complex was used to recognize Br⁻ and Cl⁻ ions, which led to a "turn-on" fluorescence response as the silver ion was released from the complex. acs.orgmdpi.com The detection limits for bromide and chloride ions were found to be 22.2 and 23.0 μM, respectively. acs.orgmdpi.com This demonstrates the potential for developing multi-analyte sensing systems based on a single benzimidazole-triazole platform.
Table 3: Sensing Properties of a Triazole-Coupled Benzimidazole Fluorescent Probe
| Analyte | Sensing Mechanism | Detection Limit (μM) |
|---|---|---|
| Ag⁺ | Fluorescence Quenching | 2.70 |
| Br⁻ | Fluorescence Enhancement | 22.2 |
Data sourced from a study on a closely related triazole-coupled benzimidazole probe. acs.orgmdpi.com
Supramolecular Chemistry and Self-Assembly
The ability of benzimidazole and triazole moieties to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable building blocks in supramolecular chemistry. The self-assembly of molecules into well-defined, ordered structures is a key aspect of this field, with applications in the development of functional materials.
Research on benzimidazole and triazole adducts has shown that these molecules can undergo self-aggregation, in some cases assisted by the presence of water, to form gels. alfa-chemistry.comresearchgate.netnih.gov This gel formation is a result of the self-assembly of the molecules into a fibrous network structure. alfa-chemistry.com The driving forces for this self-assembly can be a combination of hydrogen bonding and π-π stacking interactions. alfa-chemistry.com
Interestingly, in a study of a 1-ethyl-2-((4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazole, self-aggregation and gelation were observed even in the absence of strong hydrogen bonds and π-π stacking in the solid state, as revealed by single-crystal X-ray analysis. researchgate.netnih.gov This suggests that other subtle intermolecular interactions can also play a crucial role in the self-assembly process of such hybrid molecules. The thermoreversible nature of these gels further highlights their potential in applications such as drug delivery and tissue engineering, although these are outside the scope of this article. alfa-chemistry.com The inherent flexibility of the linkage between the benzimidazole and triazole rings can also influence the conformational dynamics and aggregation behavior of these molecules in solution. alfa-chemistry.comnih.gov
Due to a lack of specific scientific literature on the use of the compound “this compound” as a linker in the formation of Metal-Organic Frameworks (MOFs), this article cannot be generated at this time.
Extensive searches for research detailing the synthesis, characterization, and application of MOFs incorporating this specific ligand did not yield relevant results. The scientific literature readily provides information on various other triazole and benzimidazole derivatives as linkers in MOF chemistry; however, no data was found for the exact compound specified.
Therefore, to adhere to the strict requirements of focusing solely on “this compound” and its role in MOFs, and to ensure the content is scientifically accurate and based on existing research, the generation of the requested article is not possible.
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, offering powerful tools to accelerate the design and optimization of novel compounds. nih.gov For derivatives of 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole, these computational approaches are being employed to build predictive models for biological activity and to design new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) modeling, a computational modeling method for revealing the relationships between the chemical structures and biological activities of compounds, is a key area where AI and ML are making a significant impact. researchgate.netnih.gov By training algorithms on datasets of existing benzimidazole-triazole derivatives with known activities, researchers can develop models that predict the efficacy of new, untested compounds. For instance, ML-based QSAR models have been used to predict the corrosion inhibition efficiency and anticancer activity of benzimidazole (B57391) derivatives. researchgate.netnih.gov These models can rapidly screen virtual libraries of thousands of potential derivatives, identifying the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. nih.gov
Table 1: Applications of AI/ML in the Development of Benzimidazole-Triazole Derivatives
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| QSAR Modeling | Develops predictive models for biological activity based on chemical structure. | Rapid virtual screening of large compound libraries to identify potent derivatives. |
| De Novo Design | Generates novel molecular structures with desired properties. | Discovery of new benzimidazole-triazole scaffolds with enhanced efficacy and novelty. |
| Toxicity Prediction | Predicts potential adverse effects of new compounds. | Early identification and elimination of potentially toxic candidates, improving safety profiles. |
| Pharmacokinetic Modeling | Predicts the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. | Optimization of drug-like properties for improved clinical success. |
Development of Novel Synthetic Methodologies (e.g., Continuous Flow Chemistry)
Innovations in synthetic organic chemistry are crucial for the efficient and scalable production of this compound and its analogs. Continuous flow chemistry is emerging as a powerful alternative to traditional batch synthesis, offering numerous advantages such as improved safety, higher yields, and greater scalability. rsc.orgresearchgate.netnih.gov
In a continuous flow system, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. nih.gov This level of control can lead to cleaner reactions with fewer byproducts. For the synthesis of heterocyclic compounds like triazoles, flow chemistry has been shown to be particularly effective. nih.govnih.govrsc.org The synthesis of 1,2,3-triazoles, for example, has been successfully demonstrated in a flow system using a copper-on-charcoal catalyst, resulting in high yields and excellent functional group tolerance. nih.gov The principles of this methodology can be extended to the synthesis of this compound, potentially leading to more efficient and safer manufacturing processes.
Microwave-assisted organic synthesis (MAOS) is another modern technique that has been successfully applied to the synthesis of benzimidazole derivatives. nih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov
Exploration of Multifunctional Hybrid Systems
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. nih.govnih.gov The this compound scaffold is an excellent platform for creating such multifunctional hybrid systems. By linking this core structure to other biologically active moieties, it is possible to develop compounds with multiple modes of action or enhanced therapeutic properties. mdpi.com
Numerous studies have reported the synthesis of benzimidazole-triazole hybrids with a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.compreprints.org For instance, certain benzimidazole-1,2,3-triazole-indoline derivatives have shown potent antibacterial activity. preprints.org In the realm of oncology, benzimidazole-triazole hybrids have been designed as multi-target inhibitors, simultaneously targeting enzymes like EGFR, VEGFR-2, and Topoisomerase II. nih.gov
Beyond therapeutic applications, these hybrid systems also have potential in diagnostics. For example, novel benzimidazole-triazole hybrids have been developed as apoptosis-inducing agents in lung cancer that can be radiolabeled with fluorine-18 (B77423) for use as Positron Emission Tomography (PET) imaging agents. nih.gov This dual functionality as both a therapeutic and a diagnostic agent (a "theranostic") represents a significant area of future research.
Sustainable Synthesis and Environmental Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. eprajournals.com The focus is on developing environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored. chemmethod.commdpi.com
One key area of focus is the use of alternative, greener solvents. Water, polyethylene (B3416737) glycol (PEG), and glycerol (B35011) are being investigated as replacements for traditional volatile organic solvents. researchgate.netorgchemres.org The use of water as a solvent in the presence of a catalyst like pyruvic acid has been shown to be an efficient and eco-friendly method for synthesizing benzimidazole derivatives. benthamdirect.com Similarly, solvent-free reaction conditions are being developed, which not only reduce environmental impact but also simplify product isolation. eprajournals.com
The use of eco-friendly catalysts is another important aspect of sustainable synthesis. mdpi.com Researchers are exploring the use of biodegradable catalysts and solid-supported catalysts that can be easily recovered and reused. eprajournals.com Microwave and ultrasound irradiation are also being employed as energy-efficient alternatives to conventional heating methods. nih.govbenthamdirect.com
Table 2: Comparison of Conventional vs. Green Synthetic Methods for Benzimidazoles
| Parameter | Conventional Methods | Green Methods |
|---|---|---|
| Solvents | Often use volatile and toxic organic solvents. eprajournals.com | Utilize water, PEG, glycerol, or solvent-free conditions. researchgate.netorgchemres.orgbenthamdirect.com |
| Catalysts | May use stoichiometric amounts of hazardous reagents. niscpr.res.in | Employ catalytic amounts of recyclable or biodegradable catalysts. eprajournals.combenthamdirect.com |
| Energy Source | Typically rely on prolonged conventional heating. niscpr.res.in | Utilize energy-efficient microwave or ultrasound irradiation. nih.govbenthamdirect.com |
| Waste Generation | Can produce significant amounts of waste. eprajournals.com | Designed to minimize waste and improve atom economy. eprajournals.com |
| Reaction Time | Often require long reaction times. niscpr.res.in | Significantly reduced reaction times. nih.gov |
High-Throughput Screening and Combinatorial Library Synthesis for New Leads
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new lead compounds. nih.gov HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. rsc.org In the context of this compound, HTS can be used to screen libraries of derivatives against a panel of biological targets to identify new therapeutic applications.
Combinatorial chemistry enables the rapid synthesis of large, diverse libraries of related compounds. nih.gov By systematically varying the substituents on the benzimidazole and triazole rings, it is possible to generate a vast chemical space for exploration. For example, parallel synthesis techniques, often aided by microwave or continuous-flow methods, can be used to efficiently create libraries of 1,2,4-triazole (B32235) derivatives. nih.govnih.gov These libraries can then be subjected to HTS to identify hits, which can subsequently be optimized through traditional medicinal chemistry efforts. The combination of combinatorial synthesis and HTS provides a systematic and efficient approach to exploring the structure-activity relationships of the this compound scaffold and identifying new lead compounds for drug development. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 4-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, such as cyclocondensation or nucleophilic substitution. Key factors include:
- Solvent Selection : Polar aprotic solvents like DMSO or ethanol are preferred for facilitating cyclization (e.g., reflux in ethanol for 4 hours yielded intermediates with >65% purity in ).
- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole ring formation, as seen in related benzimidazole-triazole hybrids ().
- Temperature Control : Prolonged reflux (e.g., 18 hours in DMSO) improves ring closure but risks decomposition; cooling to 0–5°C post-reaction enhances crystallization ().
- Yield Optimization : Adjusting stoichiometry of isoniazid derivatives or aryl thiazole precursors can reduce side products ().
For reproducibility, validate purity via melting point analysis and elemental composition (e.g., deviations <0.3% in C/H/N content, as in ).
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for benzimidazole) and triazole carbons (δ 145–160 ppm) ().
- IR Spectroscopy : Confirm N–H stretches (~3400 cm⁻¹ for benzimidazole) and triazole C=N vibrations (~1600 cm⁻¹) ().
- LC-MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and rule out isomeric byproducts ().
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 1,2,4-triazole substitution patterns) ().
Basic: How does pH or solvent polarity affect the stability of this compound during storage?
Methodological Answer:
- pH Sensitivity : The compound’s imidazole ring protonates in acidic conditions (pH < 4), leading to decomposition. Store in neutral buffers (e.g., phosphate buffer, pH 7.4) to prevent hydrolysis ( ).
- Solvent Effects : Hydrophobic solvents (e.g., ethyl acetate) enhance stability by reducing water-mediated degradation. Avoid DMSO if prolonged storage is required, as it may promote oxidation ().
- Temperature : Long-term storage at –20°C in amber vials minimizes photodegradation and thermal rearrangements ( ).
Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in antimicrobial or antifungal efficacy often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., –Br, –CF₃) at specific positions enhance activity by modulating lipophilicity and target binding (e.g., 9c in showed higher inhibition than 9d due to bromine substitution).
- Assay Variability : Standardize MIC tests using CLSI guidelines and include positive controls (e.g., fluconazole for antifungal assays) ().
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeling to quantify intracellular accumulation, as poor permeability may explain false negatives ().
Advanced: How can computational modeling synergize with experimental data to predict the reactivity of this compound in catalytic applications?
Methodological Answer:
- DFT Calculations : Model transition states for triazole-mediated catalysis (e.g., hydrogen bonding interactions at N2/N4 positions) to predict regioselectivity ().
- Docking Simulations : Map binding affinities to enzymes (e.g., cytochrome P450) using crystal structures (CCDC 1038591 in ) to prioritize synthetic targets.
- Machine Learning : Train models on datasets of triazole derivatives (e.g., IC₅₀ values from ) to forecast bioactivity and optimize substituent patterns.
Advanced: What experimental designs address low solubility of this compound in aqueous formulations?
Methodological Answer:
- Salt Formation : Co-crystallize with sulfonic acids (e.g., p-toluenesulfonic acid) to enhance aqueous solubility, as demonstrated for similar triazole salts ().
- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm) using solvent evaporation, achieving sustained release in physiological buffers ().
- Prodrug Design : Introduce phosphate esters at the benzimidazole N1 position, which hydrolyze in vivo to the active form ( ).
Advanced: How can isotopic labeling (e.g., ¹⁵N/¹³C) clarify metabolic pathways of this compound in pharmacokinetic studies?
Methodological Answer:
- Synthesis of Labeled Analogs : Use ¹⁵N-ammonium chloride in triazole ring formation () and ¹³C-formaldehyde for benzimidazole methyl groups ( ).
- Mass Spectrometry Tracking : Monitor isotopic patterns in plasma/tissue extracts to identify phase I/II metabolites (e.g., hydroxylation at C5 of benzimidazole) ( ).
- Autoradiography : Correlate tissue distribution with quantitative whole-body imaging for dose optimization ().
Advanced: What catalytic roles can this compound play in asymmetric synthesis?
Methodological Answer:
- Chiral Ligands : Coordinate triazole N atoms to transition metals (e.g., Ru or Pd) for enantioselective C–H activation, as shown in imidazole-based catalysts ().
- Organocatalysis : Exploit hydrogen-bonding motifs between the benzimidazole NH and carbonyl substrates to induce enantioselectivity in aldol reactions ( ).
- Mechanistic Studies : Use in situ IR and EXAFS to monitor ligand-metal interactions during catalysis ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
